

dl-O-Phosphoserine as a Ligand in Binding Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: *dl-O-Phosphoserine*

Cat. No.: B091419

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For Researchers, Scientists, and Drug Development Professionals

Introduction

dl-O-Phosphoserine, a phosphorylated derivative of the amino acid serine, is a molecule of significant interest in various biological contexts. As an endogenous metabolite, it participates in numerous cellular processes and signaling pathways. Its structural similarity to key signaling molecules, such as phosphatidylserine and the neurotransmitter glutamate, makes it a valuable tool for studying receptor-ligand interactions and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of **dl-O-Phosphoserine** as a ligand in binding assays, targeting researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Physicochemical Properties of dl-O-Phosphoserine

dl-O-Phosphoserine is a white to off-white crystalline powder.^[1] Its chemical structure consists of a serine backbone with a phosphate group esterified to the hydroxyl group.

Property	Value	Reference
Molecular Formula	C3H8NO6P	[2]
Molecular Weight	185.07 g/mol	[2]
CAS Number	17885-08-4	[1]
Physical State	Solid	[2]
Melting Point	228 °C	[2]

Quantitative Data: Binding Affinities of O-Phosphoserine

The following tables summarize the reported binding affinities of O-Phosphoserine (L- and DL-forms) to various biological targets. These values are crucial for designing and interpreting binding assays.

Table 1: Binding Affinities for Metabotropic Glutamate Receptors (mGluRs)

Receptor Subtype	Ligand Form	Assay Type	Parameter	Value	Reference
mGluR1	L-Phosphoserine	Antagonist Assay	Ki (estimated)	~1 mM	
mGluR4	L-Phosphoserine	Agonist Assay	IC50	4.4 µM	

Table 2: Binding Affinities for N-methyl-D-aspartate (NMDA) Receptors

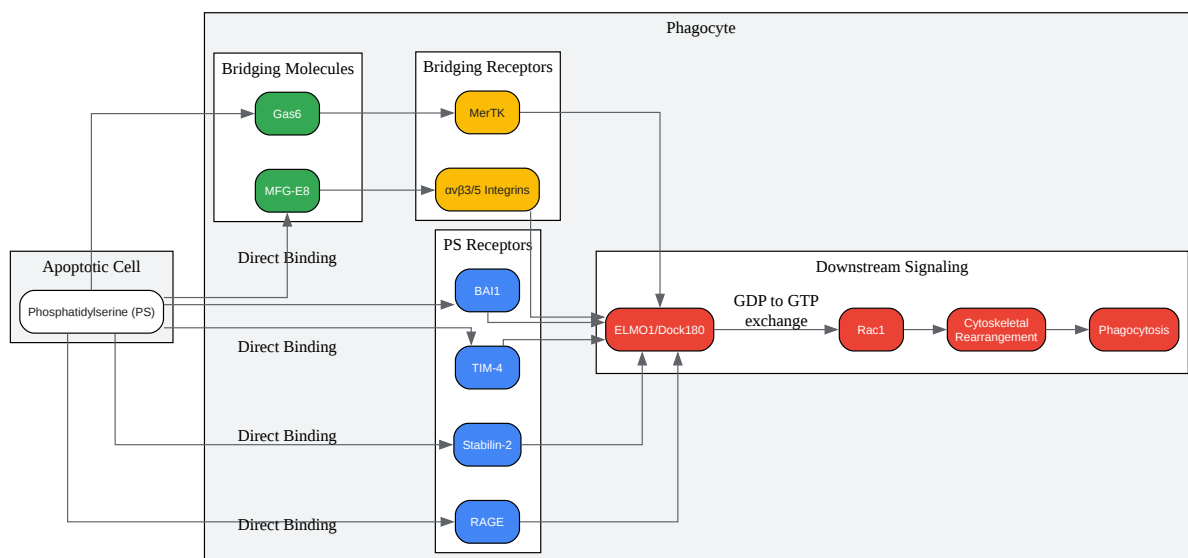
Receptor	Ligand Form	Assay Type	Parameter	Value Range	Reference
NMDA Receptor	L-Phosphoserine	Competitive Antagonist Assay	IC50	373 - 721 μ M	[3]

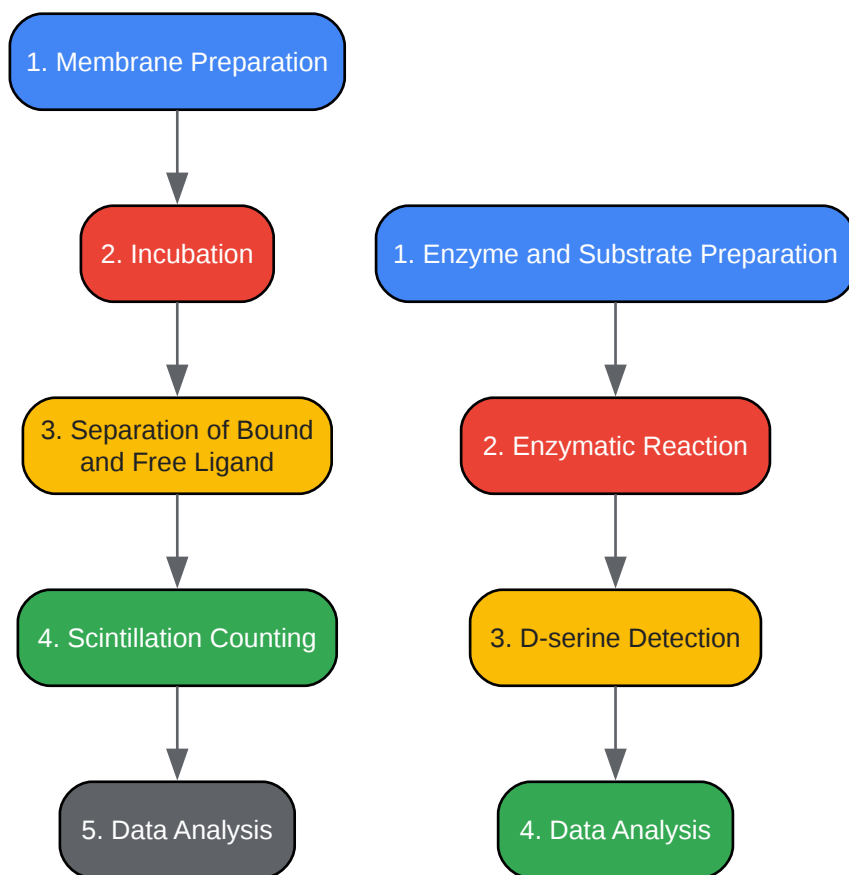
Table 3: Inhibition of Serine Racemase

Enzyme	Ligand Form	Assay Type	Parameter	Value	Reference
Serine Racemase	O-Phospho-L-serine	Enzyme Inhibition Assay	% Inhibition	~20% at 2 mM	[4]

Signaling Pathways Involving Phosphoserine Recognition

O-Phospho-DL-serine can act as a mimic of phosphatidylserine (PS), a key phospholipid involved in cellular signaling, particularly in apoptosis and phagocytosis.[4] When apoptotic cells expose PS on their outer membrane leaflet, it serves as an "eat-me" signal for phagocytes. This recognition is mediated by a variety of PS receptors on the phagocyte surface, triggering a signaling cascade that leads to the engulfment of the apoptotic cell.





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